Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 158984-84-0
VCID: VC21312987
InChI: InChI=1S/C15H18F3NO5S/c1-14(2,3)23-13(20)19-7-6-10-8-12(5-4-11(10)9-19)24-25(21,22)15(16,17)18/h4-5,8H,6-7,9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)OS(=O)(=O)C(F)(F)F
Molecular Formula: C15H18F3NO5S
Molecular Weight: 381.4 g/mol

Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS No.: 158984-84-0

Cat. No.: VC21312987

Molecular Formula: C15H18F3NO5S

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate - 158984-84-0

Specification

CAS No. 158984-84-0
Molecular Formula C15H18F3NO5S
Molecular Weight 381.4 g/mol
IUPAC Name tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Standard InChI InChI=1S/C15H18F3NO5S/c1-14(2,3)23-13(20)19-7-6-10-8-12(5-4-11(10)9-19)24-25(21,22)15(16,17)18/h4-5,8H,6-7,9H2,1-3H3
Standard InChI Key LHJUKWVEYQBUID-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)OS(=O)(=O)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)OS(=O)(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate is an organic compound that belongs to the isoquinoline family, specifically a 3,4-dihydroisoquinoline derivative. The compound features several key structural elements that contribute to its reactivity and utility in organic synthesis.

Identification Information

The compound is clearly identified through various chemical identifiers as shown in the table below:

ParameterInformation
CAS Registry Number158984-84-0
IUPAC Nametert-butyl 6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Molecular FormulaC₁₅H₁₈F₃NO₅S
Molecular Weight381.37 g/mol
SMILES NotationO=C(N1CC2=C(C=C(OS(=O)(C(F)(F)F)=O)C=C2)CC1)OC(C)(C)C

The structural composition includes a tetrahydroisoquinoline core with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a trifluoromethylsulfonyloxy (triflate) group at the 6-position . This combination of functional groups makes the compound particularly valuable for further synthetic manipulations.

Structural Features

The molecule contains several key structural components:

  • A 3,4-dihydroisoquinoline scaffold, which is a partially reduced isoquinoline system

  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom at position 2

  • A trifluoromethylsulfonyloxy (triflate) group at position 6, which acts as an excellent leaving group for coupling reactions

  • A saturated carbon ring as part of the tetrahydroisoquinoline backbone

These structural features contribute to the compound's value in synthetic chemistry, particularly its ability to participate in cross-coupling reactions due to the triflate group.

Physical and Chemical Properties

The physical and chemical properties of tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate influence its handling, storage, and application in synthetic procedures.

Physical Properties

Based on available data, the compound exhibits the following physical characteristics:

PropertyValue
Physical StateSolid (typically)
Purity (Commercial)≥95%
Recommended Storage Temperature-20°C
AppearanceNot specified in sources

The compound is commercially available with a typical purity of 95% or higher, making it suitable for most synthetic applications .

Chemical Reactivity

The compound's reactivity is largely determined by two key functional groups:

  • The trifluoromethylsulfonyloxy (triflate) group, which serves as an excellent leaving group in cross-coupling reactions. This group is particularly valuable in palladium-catalyzed transformations such as Suzuki-Miyaura couplings.

  • The tert-butoxycarbonyl (Boc) protected nitrogen, which can be selectively deprotected under acidic conditions to reveal the free amine for further functionalization .

The presence of these reactive groups allows for selective transformations that make this compound a versatile building block in organic synthesis.

Synthetic Applications and Reactions

Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds, particularly in medicinal chemistry research focused on developing metalloproteinase inhibitors.

Reaction StepReagentsConditionsOutcome
BorylationBis(pinacolato)diboron, PdCl₂dppf, dppf, K₃PO₄, DMF90°C, inert atmosphereBoronic ester derivative
Suzuki CouplingBoronic ester, aryl/heteroaryl halide, Pd catalystElevated temperatureC-C bond formation
Boc DeprotectionHCl in ethyl acetate50°C, 1hFree amine as HCl salt

Preparation Methods

The preparation of tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from simpler isoquinoline derivatives.

Research Applications

Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate has significant research applications, particularly in the field of medicinal chemistry.

Pharmaceutical Research

The compound serves as a valuable intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting metalloproteinase enzymes. The patent literature indicates its use in the preparation of hydantoin derivatives that function as metalloproteinase inhibitors .

Building Block in Library Synthesis

Due to its reactivity profile, the compound can serve as a versatile building block for the construction of diverse chemical libraries. The triflate group can be replaced with various functionalities through cross-coupling reactions, allowing for the rapid generation of compound collections for biological screening .

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